molecular formula C22H30O6 B605020 7alpha-Acetoxy-6beta-hydroxyroyleanone CAS No. 57932-74-8

7alpha-Acetoxy-6beta-hydroxyroyleanone

Cat. No. B605020
CAS RN: 57932-74-8
M. Wt: 390.476
InChI Key: PEMYQKCCIHCGME-FCIYXJNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-Acetoxy-6beta-hydroxyroyleanone is a natural antiplasmodial agent.

Scientific Research Applications

Anticancer Properties

7alpha-Acetoxy-6beta-hydroxyroyleanone has demonstrated significant potential in cancer research. It has been found to exhibit in vitro antiproliferative activity against various human cancer cell lines. Particularly, its effect on the growth of cancer cells such as MCF-7, NCI-H460, SF-268, TK-10, and UACC-62 was noted. This compound, isolated from Plectranthus grandidentatus, displayed considerable inhibitory effects on cancer cell growth, highlighting its potential as an anticancer agent (Marques et al., 2002).

Immunomodulatory Effects

Research has also indicated the immunomodulatory capabilities of 7alpha-Acetoxy-6beta-hydroxyroyleanone. It was found to possess a dose-dependent suppressor effect on the proliferation of human lymphocytes induced by the mitogen PHA. This compound showed the most potent antiproliferative activity among the tested diterpenes, suggesting a preferential inhibition of T-lymphocyte proliferation. Such findings point to its potential utility in modulating immune responses (Cerqueira et al., 2004).

Antibacterial Activity

7alpha-Acetoxy-6beta-hydroxyroyleanone has also demonstrated notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It was found to be effective in inhibiting the growth of these clinically significant resistant bacteria, suggesting its potential as an alternative to traditional antibiotics (Gaspar-Marques et al., 2006).

Antimicrobial and Anti-Inflammatory Activities

Further reinforcing its antimicrobial capabilities, 7alpha-Acetoxy-6beta-hydroxyroyleanone was isolated from Plectranthus zeylanicus and showed strong antibacterial activity against MRSA, along with significant anti-inflammatory properties. This aligns with the ethnopharmacological use of the plant as an antimicrobial and anti-inflammatory remedy, and positions the compound as a potential lead for the development of new therapeutic agents (Napagoda et al., 2022).

properties

CAS RN

57932-74-8

Product Name

7alpha-Acetoxy-6beta-hydroxyroyleanone

Molecular Formula

C22H30O6

Molecular Weight

390.476

IUPAC Name

(4aS,9S,10S,10aS)-6,10-Dihydroxy-7-isopropyl-1,1,4a-trimethyl-5,8-dioxo-1,2,3,4,4a,5,8,9,10,10a-decahydrophenanthren-9-yl acetate

InChI

InChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(17(26)16(12)25)22(6)9-7-8-21(4,5)20(22)18(27)19(13)28-11(3)23/h10,18-20,25,27H,7-9H2,1-6H3/t18-,19+,20+,22-/m1/s1

InChI Key

PEMYQKCCIHCGME-FCIYXJNOSA-N

SMILES

CC(O[C@H]1C2=C(C(C(O)=C(C(C)C)C2=O)=O)[C@@]3(C)CCCC(C)(C)[C@]3([H])[C@@H]1O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7alpha-Acetoxy-6beta-hydroxyroyleanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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